

# An In-depth Technical Guide to the Biochemical Properties and Structure of Phenamacril

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## Compound of Interest

Compound Name: Phenamacril

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## Abstract

**Phenamacril**, also known as JS399-19, is a novel cyanoacrylate fungicide demonstrating high specificity and potent inhibitory activity against various species of the phytopathogenic fungi *Fusarium*.<sup>[1][2][3]</sup> Its unique mode of action, targeting a crucial motor protein, has made it an effective agent for controlling devastating crop diseases such as *Fusarium* head blight.<sup>[2][4]</sup> This technical guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of **Phenamacril**, intended for researchers, scientists, and professionals involved in drug development and crop protection. The document details the molecular interactions, quantitative inhibitory data, and the experimental protocols utilized in its characterization.

## Chemical Structure and Properties

**Phenamacril** is chemically identified as (Z)-Ethyl 2-cyano-3-amino-3-phenylacrylate.<sup>[5]</sup> Its structure is characterized by a cyanoacrylate core, which is crucial for its biological activity.<sup>[5][6]</sup>

Chemical Structure of **Phenamacril**<sup>[7]</sup>

Phenamacril  
((Z)-Ethyl 2-cyano-3-amino-3-phenylacrylate)

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Caption: Chemical structure of **Phenamacril**.

An intramolecular hydrogen bond between the amine proton and the oxo-group is suggested to stabilize the Z-configuration of the molecule.[5]

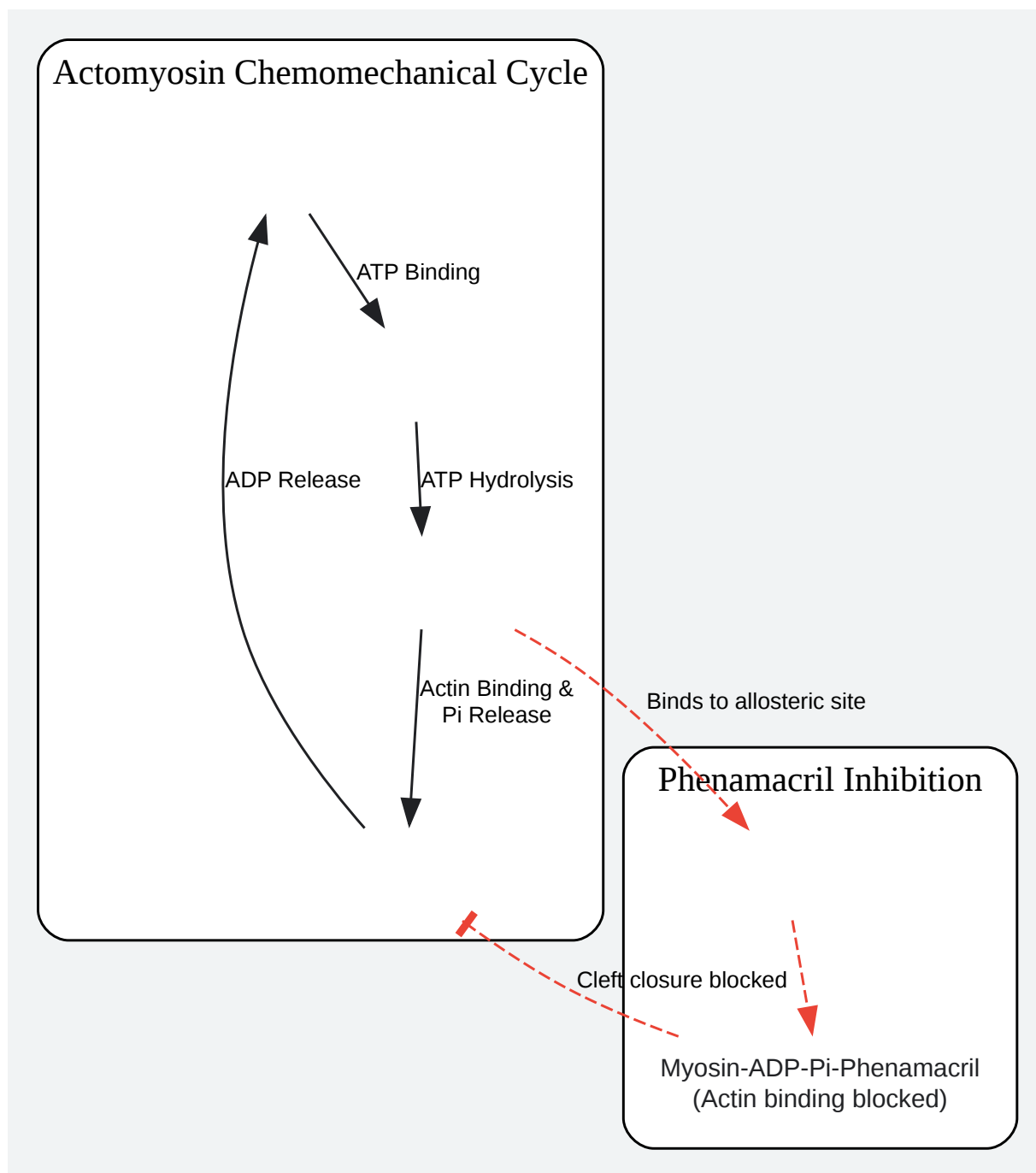
## Mechanism of Action

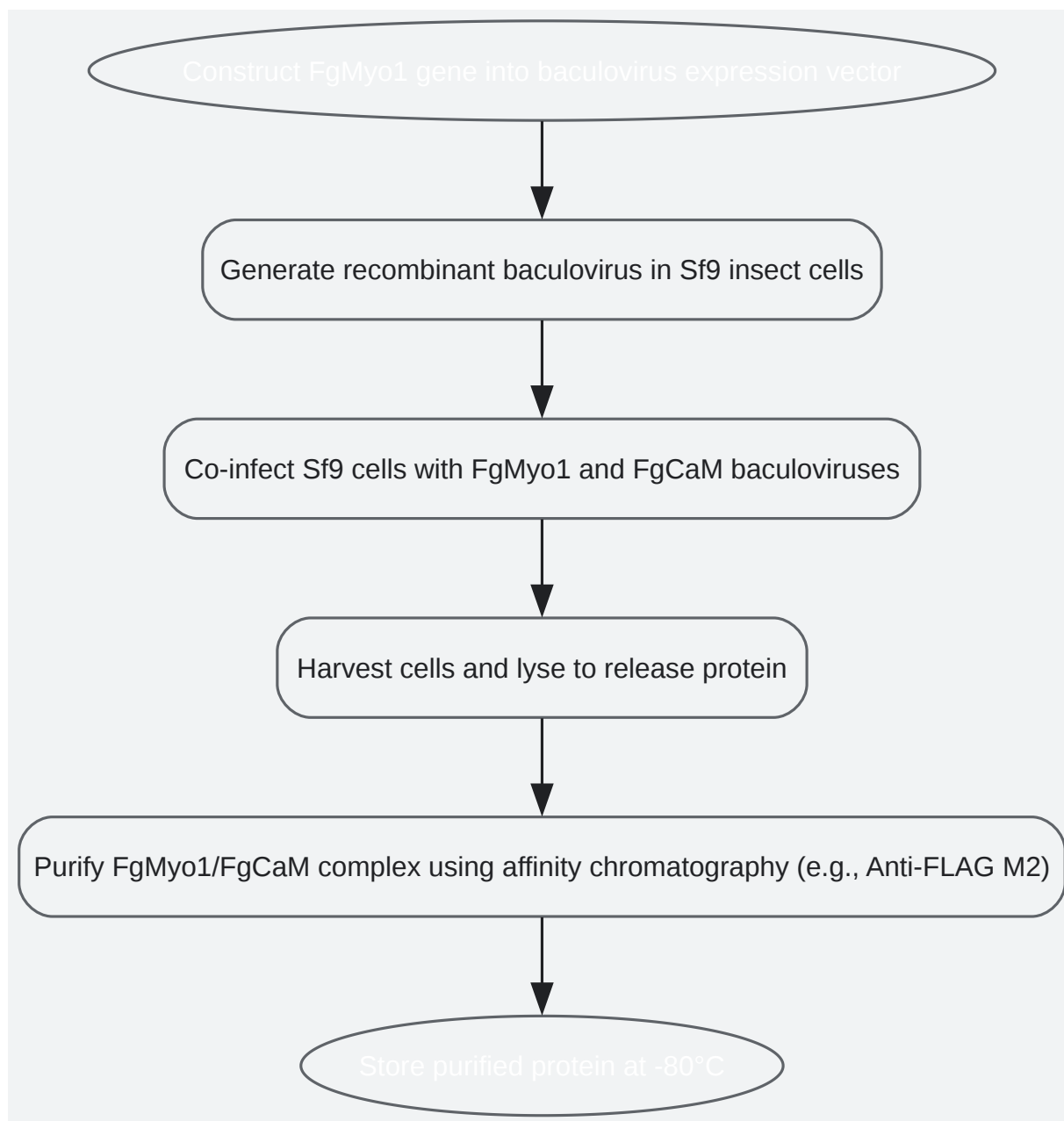
**Phenamacril** exerts its antifungal effect by specifically targeting and inhibiting the class I myosin motor protein (Myo1), referred to as myosin-5 in *Fusarium graminearum* (FgMyo1).[1][2][8] This inhibition disrupts essential cellular processes in susceptible fungi, including mycelial growth, conidia germination, and vesicle transport, ultimately leading to a reduction in fungal growth and virulence.[1][6][8]

The inhibition is characterized as reversible and non-competitive.[1][9][10] **Phenamacril** binds to an allosteric pocket located within the actin-binding cleft of the FgMyo1 motor domain.[1][4][11] This binding event is thought to lock the myosin in a pre-power stroke conformation, preventing the closure of the actin-binding cleft, which is a critical step in the ATP hydrolysis cycle and force generation.[4] Consequently, the ATPase activity of the myosin is potently inhibited.[6][9]

## Signaling Pathway of Phenamacril's Action

The following diagram illustrates the proposed mechanism of **Phenamacril**'s inhibitory action on the actomyosin chemomechanical cycle.





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